molecular formula C6H11ClO4 B11827935 (2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11827935
M. Wt: 182.60 g/mol
InChI Key: QJDBMQPBZCDLKS-HGVZOGFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with a unique structure It is characterized by the presence of a chlorine atom, a methyl group, and multiple hydroxyl groups attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chlorine atom can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Properties

Molecular Formula

C6H11ClO4

Molecular Weight

182.60 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-chloro-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C6H11ClO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5+,6+/m0/s1

InChI Key

QJDBMQPBZCDLKS-HGVZOGFYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Cl)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)Cl)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.